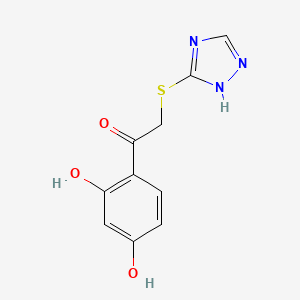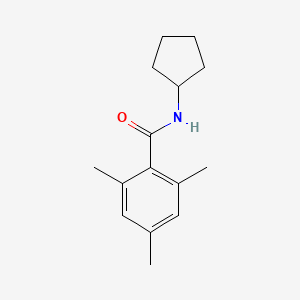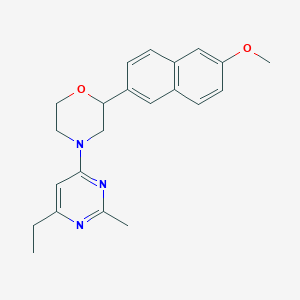
2-(cinnamoylamino)-3-(2-furyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cinnamoylamino)-3-(2-furyl)acrylic acid, also known as CFA, is a chemical compound that has been the subject of extensive research due to its potential therapeutic applications. CFA is a synthetic compound that belongs to the class of cinnamic acid derivatives. It is a yellow crystalline powder that is soluble in organic solvents. CFA has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
作用機序
The exact mechanism of action of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid is not fully understood. However, it is believed that the compound exerts its biological activities through the modulation of various signaling pathways. 2-(cinnamoylamino)-3-(2-furyl)acrylic acid has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. 2-(cinnamoylamino)-3-(2-furyl)acrylic acid has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-3-(2-furyl)acrylic acid has been shown to possess various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-(cinnamoylamino)-3-(2-furyl)acrylic acid has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. In addition, 2-(cinnamoylamino)-3-(2-furyl)acrylic acid has been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid is its relatively low toxicity, which makes it a safe compound to use in lab experiments. 2-(cinnamoylamino)-3-(2-furyl)acrylic acid is also relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one of the limitations of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid is its low solubility in water, which can make it difficult to use in certain types of experiments.
将来の方向性
There are several future directions for the research on 2-(cinnamoylamino)-3-(2-furyl)acrylic acid. One area of research is the development of novel synthetic routes for the synthesis of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid and its analogs. Another area of research is the elucidation of the exact mechanism of action of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid and its analogs. This will help to identify new targets for the development of therapeutic agents based on 2-(cinnamoylamino)-3-(2-furyl)acrylic acid. Finally, the therapeutic potential of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid and its analogs should be further explored in preclinical and clinical studies.
合成法
The synthesis of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid is a multistep process that involves the condensation of cinnamic acid and furfural in the presence of a catalyst. The reaction proceeds through an aldol condensation mechanism, which leads to the formation of the desired product. The purity of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2-(cinnamoylamino)-3-(2-furyl)acrylic acid has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 2-(cinnamoylamino)-3-(2-furyl)acrylic acid has also been shown to possess antioxidant properties, which make it a potential therapeutic agent for the prevention and treatment of oxidative stress-related diseases, such as cancer and cardiovascular diseases.
特性
IUPAC Name |
(Z)-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15(9-8-12-5-2-1-3-6-12)17-14(16(19)20)11-13-7-4-10-21-13/h1-11H,(H,17,18)(H,19,20)/b9-8+,14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZJRKXWFYFSAB-LSHJULRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C\C2=CC=CO2)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2,4-dimethoxyphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5315192.png)
![3-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5315198.png)
![3-(3-chlorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5315201.png)
![methyl N-[(4-chloro-2,5-dimethylphenyl)sulfonyl]glycinate](/img/structure/B5315214.png)
![3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-phenyl-1H-pyrazol-5-amine](/img/structure/B5315224.png)
![4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5315228.png)
![4-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-6-methyl-2-pyrimidinamine](/img/structure/B5315235.png)
![N-cyclopropyl-2-{[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315236.png)
![6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide](/img/structure/B5315239.png)

![4-allyl-3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5-(2-furyl)-4H-1,2,4-triazole](/img/structure/B5315250.png)

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5315272.png)